3-(Propanoylamino)benzamide
Description
3-(Propanoylamino)benzamide is a benzamide derivative characterized by a propanoyl group attached to the amino substituent at the 3-position of the benzamide scaffold. Structurally, it combines a hydrophobic aromatic ring with a propanoylamino side chain, which may influence its solubility, electronic properties, and biological interactions.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(propanoylamino)benzamide |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(13)12-8-5-3-4-7(6-8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
ATXPEEOVYIDKCI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Derivatives
- 2-Fluoro-N-[3-(propionylamino)phenyl]benzamide (C₁₆H₁₅FN₂O₂, MW 286.31): Incorporates a fluorine atom at the 2-position of the benzamide ring. Fluorine’s electronegativity may enhance binding affinity to target proteins through dipole interactions or altered electron distribution .
Functional Group Variations
- 3-Aminobenzamide (3-AB) (C₇H₈N₂O, MW 136.15): Replaces the propanoylamino group with a simpler amino substituent. Demonstrated to inhibit PARP activity in Arabidopsis, enhancing drought resistance .
- Benzamide (BA) (C₇H₇NO, MW 121.14): Lacks the 3-position substituent entirely. Shares PARP inhibitory activity with 3-AB but may exhibit reduced specificity due to the absence of the amino or propanoylamino group .
Pharmacological Potential of Complex Analogs
- PDGFRA Inhibitor (C₂₈H₂₅F₃N₄O₂): A covalent kinase inhibitor featuring a trifluoromethyl group and imidazo[1,2-b]pyridazine ring. The propanoylamino group in this context likely contributes to target selectivity and binding stability .
- Compound 155 (C₂₃H₂₂N₈O₂, MW 454.47): A quinazolinone-purine hybrid with demonstrated kinase inhibitory activity. The benzamide core here serves as a structural anchor for broader pharmacophore design .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| 3-(Propanoylamino)benzamide | C₁₀H₁₂N₂O₂ | 192.22 | Propanoylamino at position 3 | 1.2 |
| 3-Aminobenzamide (3-AB) | C₇H₈N₂O | 136.15 | Amino at position 3 | 0.5 |
| Benzamide (BA) | C₇H₇NO | 121.14 | No substituent | 0.9 |
| 2-Fluoro-N-[3-(propionylamino)phenyl]benzamide | C₁₆H₁₅FN₂O₂ | 286.31 | Fluorine at position 2 | 2.8 |
| 3-Chloro-N-[3-(propionylamino)phenyl]benzamide | C₁₆H₁₅ClN₂O₂ | 302.76 | Chlorine at position 3 | 3.1 |
Research Findings and Implications
- Substituent Impact : Halogenation (e.g., F, Cl) increases molecular weight and hydrophobicity, which may enhance blood-brain barrier penetration or target binding .
- PARP Specificity: The propanoylamino group in this compound could offer improved selectivity over 3-AB or BA by reducing off-target interactions .
- Therapeutic Potential: Complex analogs (e.g., PDGFRA inhibitor) demonstrate the versatility of the benzamide scaffold in drug design, particularly in oncology .
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